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Compound of Interest

Compound Name: Ipratropium bromide

Cat. No.: B1672106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology and safety
profile of ipratropium bromide, a quaternary ammonium anticholinergic agent widely used as
a bronchodilator for the management of chronic obstructive pulmonary disease (COPD). The
information presented is collated from a thorough review of publicly available preclinical study
data, including regulatory submissions and scientific literature.

Executive Summary

Ipratropium bromide has been extensively evaluated in a battery of nonclinical toxicology
studies designed to assess its safety profile. These studies, conducted in various animal
models, have demonstrated a low order of acute toxicity and no significant findings in long-term
toxicity, reproductive toxicity, genetic toxicology, or carcinogenicity studies at clinically relevant
doses. The observed effects at high dose levels are generally attributable to the
pharmacological action of the drug as a muscarinic antagonist.

Mechanism of Action

Ipratropium bromide is a non-selective competitive antagonist of acetylcholine at muscarinic
receptors (M1, M2, and M3). In the airways, acetylcholine is released from parasympathetic
nerve endings and binds to M3 muscarinic receptors on bronchial smooth muscle, leading to
bronchoconstriction. Ipratropium bromide blocks this interaction, thereby inhibiting the
increase of intracellular cyclic guanosine monophosphate (cGMP), which is a key second
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messenger in the contractile pathway of smooth muscle.[1][2][3][4] This action results in
bronchodilation and a reduction in mucus secretion.
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Mechanism of action of ipratropium bromide.

Acute Toxicity

Single-dose toxicity studies have been conducted in several species via various routes of
administration. Ipratropium bromide exhibits a low order of acute toxicity. The high doses
required to elicit mortality indicate a wide therapeutic index.

Table 1: Acute Toxicity of Ipratropium Bromide

. Route of
Species L. . LD50 (mg/kg) Reference
Administration
Mouse Oral > 1000 [5]
Rat Oral ~1700 [5]
Dog Oral > 400 [5]

Experimental Protocols: Acute Oral Toxicity (General)
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A standardized acute oral toxicity study, such as one following OECD Guideline 423, is
generally performed.[6][7]

o Test System: Typically, young adult, healthy, nulliparous, and non-pregnant female rats (e.qg.,
Sprague-Dawley or Wistar strain) are used.

e Housing and Feeding: Animals are housed in environmentally controlled conditions with a
12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with
fasting overnight prior to dosing.

o Dose Administration: The test substance is administered as a single oral gavage dose. The
volume administered is based on the animal's body weight.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), and
changes in body weight at specified intervals for up to 14 days post-dose.

o Pathology: A gross necropsy is performed on all animals at the end of the observation
period.

Repeated-Dose Toxicity

Repeated-dose toxicity studies of ipratropium bromide have been conducted in both rodents
and non-rodents for durations up to 52 weeks. These studies have not revealed any
unexpected target organ toxicity. The observed effects at high doses, such as mydriasis and
increased heart rate, are consistent with the anticholinergic properties of the drug.

Table 2: Summary of Repeated-Dose Toxicity Studies
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Species Route

NOAEL (No-

Observed-
Adverse-
Effect
Level)

Duration

Key
L Reference
Findings

Rat Inhalation

Not explicitly
13 weeks
stated

Target organs
included
respiratory
tract,
gastrointestin
al tract, [8]
secretory
glands, eye,
heart, and
urinary
bladder.

Dog Inhalation

Not explicitly
13 weeks
stated

Tachycardia,

dry mouth

and nose,

pupil dilation,

and

inflammation 5]
in the

respiratory

tract at high

doses.

Dog Inhalation

0.004
mg/kg/day

52 weeks

Findings

consistent

with [8]
anticholinergi

c effects.

Experimental Protocols: Subchronic Inhalation Toxicity

(General)
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A representative subchronic inhalation toxicity study design is outlined below.
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General workflow for a subchronic inhalation toxicity study.

o Test System: Typically, rats and/or dogs are used.

» Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle or air)
are included.
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o Administration: The test substance is administered via nose-only or whole-body inhalation for
a specified duration each day.

 In-Life Evaluations: Regular observations for clinical signs of toxicity, measurements of body
weight and food consumption, ophthalmological examinations, and periodic collection of
blood and urine for hematology and clinical chemistry analysis.

o Terminal Evaluations: At the end of the study, a full necropsy is performed, organ weights are
recorded, and a comprehensive set of tissues is collected for histopathological examination.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicology studies have been conducted in rats and rabbits.
These studies did not reveal any evidence of teratogenic effects. Embryotoxicity, observed as
increased resorption, was only noted at very high oral doses in rats, which are not considered
relevant to human therapeutic use.[9]

Table 3: Reproductive and Developmental Toxicity of Ipratropium Bromide

Study Type Species Route Key Findings Reference

Decreased

conception and

Fertility and Early increased
Embryonic Rat Oral resorptions at 90  [1]
Development mg/kg. No

effects at 50
mg/kg.

No evidence of
Embryo-Fetal ] ) )
Rat, Rabbit Inhalation teratogenic 9]
Development
effects.

No evidence of

Prenatal and impaired
Postnatal Rat Oral perinatal survival  [9]
Development or postnatal

development.
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Experimental Protocols: Embryo-Fetal Developmental

Toxicity (OECD 414)

This type of study is designed to assess the potential adverse effects on the pregnant female

and the developing embryo and fetus following exposure to the test substance during

gestation.[10][11]

» Test System: Pregnant rats or rabbits are typically used.

o Dosing Period: The test substance is administered daily during the period of organogenesis.

o Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and

food consumption are recorded.

o Fetal Evaluations: Near term, the dams are euthanized, and the uterus is examined for the

number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are

weighed and examined for external, visceral, and skeletal abnormalities.

Genetic Toxicology

Ipratropium bromide has been evaluated in a standard battery of in vitro and in vivo genetic

toxicology assays and was found to be non-mutagenic and non-clastogenic.[1]

Table 4: Genetic Toxicology of Ipratropium Bromide

Assay Test System Result Reference
Bacterial Reverse
_ Salmonella _

Mutation Assay (Ames o Negative [1]
typhimurium

Test)

Mouse Micronucleus ] )
In vivo (mouse) Negative [1]

Assay

Mouse Dominant ] ]
In vivo (mouse) Negative [1]

Lethal Test
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Experimental Protocols: Bacterial Reverse Mutation
Assay (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

o Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-

dependent strains of Escherichia coli.

o Methodology: Bacteria are exposed to the test substance with and without an exogenous
metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have
mutated to regain the ability to synthesize the required amino acid) is counted and compared
to the control.

Carcinogenicity

Long-term carcinogenicity studies of ipratropium bromide have been conducted in rats and
mice. These studies did not demonstrate any carcinogenic potential.

Table 5: Carcinogenicity of Ipratropium Bromide

Species Duration Route Key Findings Reference

No evidence of
Rat 2 years Oral carcinogenic [12]

activity.

No evidence of
Mouse 2 years Oral carcinogenic [12]
activity.

Experimental Protocols: Carcinogenicity Bioassay
(General)

Carcinogenicity studies are typically long-term studies designed to assess the tumorigenic
potential of a substance.[13][14]

o Test System: Rats and mice are commonly used.
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o Duration: The study duration is typically the majority of the animal's lifespan (e.g., 2 years for
rodents).

e Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies,
with the high dose intended to be a maximum tolerated dose (MTD).

» Observations: Animals are monitored for clinical signs, body weight changes, and the
development of palpable masses throughout the study.

o Pathology: A complete histopathological examination of all organs and tissues from all
animals is conducted at the end of the study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on vital physiological functions.[15][16] The core
battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory,
and central nervous systems.[17][18] Preclinical data for ipratropium bromide indicate no
special hazards based on conventional safety pharmacology studies.[19] The observed
cardiovascular effects at high doses, such as tachycardia, are consistent with its anticholinergic
mechanism.

Conclusion

The comprehensive preclinical toxicology and safety pharmacology data for ipratropium
bromide demonstrate a favorable safety profile. The low acute toxicity, lack of target organ
toxicity in repeated-dose studies at clinically relevant exposures, and negative findings in
genotoxicity, reproductive toxicity, and carcinogenicity studies support its safe use in the
intended patient population. The observed adverse effects at supratherapeutic doses are
predictable extensions of the drug's intended pharmacology as a muscarinic antagonist.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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